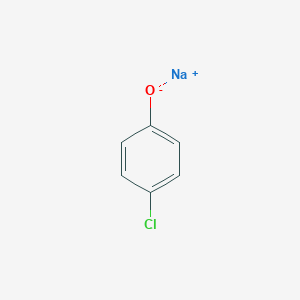

Sodium 4-chlorophenolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1193-00-6 |

|---|---|

Molecular Formula |

C6H5ClNaO |

Molecular Weight |

151.54 g/mol |

IUPAC Name |

sodium;4-chlorophenolate |

InChI |

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H; |

InChI Key |

MXJBIALFHGDUPE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1O)Cl.[Na] |

Other CAS No. |

1193-00-6 |

Related CAS |

106-48-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Applications of Sodium 4 Chlorophenolate

Established Synthetic Pathways for Sodium 4-Chlorophenolate

The synthesis of this compound is typically straightforward, involving the deprotonation of its parent phenol (B47542), 4-chlorophenol (B41353). The most common and direct method is an acid-base reaction where 4-chlorophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). wpmucdn.com In this method, 4-chlorophenol is dissolved in an aqueous solution of sodium hydroxide, leading to the formation of the sodium salt, which can then be used in solution for subsequent reactions. wpmucdn.com

Another established laboratory-scale method involves the reaction of 4-chlorophenol with sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). prepchem.com This reaction is highly efficient, as the sodium hydride acts as a strong, non-nucleophilic base, deprotonating the phenolic hydroxyl group to yield this compound and hydrogen gas. prepchem.com The resulting product is often a light yellow solution. prepchem.com The purity of the synthesized salt can be verified by neutralizing a sample with an acid, such as hydrochloric acid (HCl), to regenerate and analyze the starting 4-chlorophenol. prepchem.com

These methods provide reliable access to this compound, making it a readily available starting material for further synthetic transformations.

Utilization of this compound as a Precursor in Organic Synthesis

As a potent nucleophile, this compound is a valuable precursor in the synthesis of a wide range of organic compounds, from agrochemicals to complex molecular frameworks. a2bchem.com Its reactivity is centered on the phenoxide ion, which readily participates in nucleophilic substitution and coupling reactions. a2bchem.com

Synthesis of Phenoxyacetic Acid Derivatives

A prominent application of this compound is in the synthesis of phenoxyacetic acid derivatives, particularly 4-chlorophenoxyacetic acid, a synthetic plant hormone. wpmucdn.com This transformation is a classic example of the Williamson ether synthesis. The reaction involves the nucleophilic attack of the 4-chlorophenolate anion on an α-halo acid, typically chloroacetic acid or its sodium salt. wpmucdn.comchegg.comgoogle.com

The process generally involves first preparing the this compound solution with sodium hydroxide and then reacting it with chloroacetic acid. wpmucdn.comchegg.com The mixture is heated, often in a water bath or under reflux, to drive the SN2 reaction to completion. wpmucdn.comchegg.com Following the reaction, the mixture is cooled and acidified with a strong acid like HCl, which protonates the carboxylate to precipitate the final product, 4-chlorophenoxyacetic acid, as a white solid. wpmucdn.comchegg.com This method is a common procedure in educational and industrial settings for producing aryloxyacetic acids, which have significant commercial use as herbicides. wpmucdn.comgoogle.com

Table 1: Synthesis of 4-Chlorophenoxyacetic Acid

| Reactant 1 | Reactant 2 | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Chloroacetic acid | Williamson Ether Synthesis (SN2) | 4-Chlorophenoxyacetic acid | wpmucdn.comchegg.com |

Synthesis of Other Specialized Organic Molecules

Beyond phenoxyacetic acids, this compound is a precursor for other specialized organic molecules. It is employed in nucleophilic substitution reactions to replace leaving groups like halides and sulfonates, allowing for the selective introduction of the 4-chlorophenoxy moiety into complex structures. a2bchem.com

One notable example is the synthesis of dichlorodiphenyl ethers. For instance, 3,4'-dichlorodiphenyl ether can be prepared by reacting this compound with 1,3-dichlorobenzene. google.com This type of reaction, often catalyzed by copper, is crucial for building diaryl ether linkages found in some pharmaceuticals and agrochemicals. a2bchem.comgoogle.com Furthermore, the parent compound, 4-chlorophenol, is used to synthesize aryl triflates, which are important substrates in modern cross-coupling reactions, such as palladium-catalyzed aminations, for forming carbon-nitrogen bonds. orgsyn.org

Coordination Chemistry Involving Chlorophenolate Ligands

The 4-chlorophenolate anion can act as a ligand, coordinating to metal ions through its phenoxide oxygen. This coordination is a central theme in the design of metal complexes with specific structural and electronic properties. The ligand is often incorporated into larger, polydentate structures to control the geometry and reactivity of the metal center. researchgate.netunityfvg.it

Synthesis and Structural Characterization of Metal-Chlorophenolate Complexes

A common strategy for creating metal-chlorophenolate complexes involves the use of Schiff base ligands derived from chloro-substituted salicylaldehydes or aminophenols. researchgate.netjocpr.combohrium.com For example, a Schiff base can be synthesized by condensing 5-chlorosalicylaldehyde (B124248) with an appropriate amine. jocpr.combohrium.com This ligand, which contains a phenolic hydroxyl group, is then deprotonated during complexation with a metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II)), leading to the coordination of the chlorophenolate oxygen and the imine nitrogen to the metal center. bohrium.comnih.gov

Ligand Design and Complexation Behavior with Transition Metal Ions

The design of ligands incorporating the chlorophenolate moiety is driven by the desire to create specific coordination environments for transition metal ions. nih.gov By integrating the chlorophenol unit into larger molecules, ligands can be made bidentate, tridentate, or even hexadentate, offering multiple binding sites for a metal ion. researchgate.netnih.govacs.org Schiff base ligands are particularly versatile, as their properties can be tuned by changing the aldehyde and amine components. nih.gov

The chlorophenolate group typically acts as a hard donor through its oxygen atom. researchgate.net In Schiff base complexes, it often coordinates alongside a softer nitrogen donor from the imine group. nih.gov This combination allows for the stabilization of various transition metal ions. The stoichiometry of the resulting complexes is frequently 1:1 or 1:2 (metal:ligand). jocpr.comnih.gov The choice of metal ion and the steric and electronic properties of the ligand dictate the final coordination geometry, which can range from square planar for Cu(II) and Ni(II) to octahedral for Co(II). jocpr.combohrium.com The tendency of transition metals to form such complexes is due to their ability to accept lone pairs of electrons from the ligand's donor atoms into their vacant orbitals. uomustansiriyah.edu.iq This interaction leads to the formation of stable coordination compounds with properties distinct from the individual metal and ligand. clinmedjournals.org

Table 2: Coordination Geometries of Metal-Chlorophenolate Complexes

| Metal Ion | Typical Ligand Type | Common Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Schiff Base | Square Planar | jocpr.combohrium.com |

| Ni(II) | Schiff Base | Square Planar / Octahedral | jocpr.combohrium.com |

| Co(II) | Schiff Base | Octahedral | jocpr.comnih.gov |

| VO(II) | Schiff Base | Octahedral | nih.gov |

Advanced Oxidation Processes Aops for the Remediation of Sodium 4 Chlorophenolate

Photocatalytic Degradation of Chlorophenolates

Photocatalytic degradation involves the acceleration of a photoreaction in the presence of a semiconductor photocatalyst. When a semiconductor material is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants into less harmful substances like carbon dioxide, water, and inorganic ions.

Development of Heterogeneous Photocatalysts for Sodium 4-Chlorophenolate Degradation

The efficiency of photocatalytic degradation is largely dependent on the properties of the photocatalyst used. Research has focused on developing various nanostructured materials to enhance photocatalytic activity, improve light absorption, and facilitate the separation of photogenerated charge carriers.

Research has shown that the annealing temperature of TiO2 significantly influences its photocatalytic activity. For instance, a study found that the optimal annealing temperature for TiO2 catalysts was 650°C, achieving a 71.21% degradation of 4-chlorophenol (B41353). The photocatalytic activity was observed to decrease at higher temperatures due to morphological transformations from the more active anatase phase to the less active rutile phase semanticscholar.org.

Modifications such as doping with metals or coupling with other semiconductors have been investigated to improve the performance of TiO2. Tin-modified TiO2 photocatalysts have demonstrated superior catalytic activity for the degradation of 40 ppm 4-chlorophenol within 3 hours rsc.org. The enhanced efficiency is attributed to the generation of energy levels below the TiO2 conduction band, the creation of oxygen vacancies, and the formation of a heterojunction, all of which inhibit the recombination of electron-hole pairs rsc.org. Similarly, coupling TiO2 with tungsten trioxide (WO3) has been shown to significantly increase the degradation efficiency of 4-chlorophenol under visible light at a wavelength of 435 nm, achieving up to 65% removal in 180 minutes ntu.edu.tw.

The table below summarizes the performance of various TiO2-based photocatalysts in the degradation of 4-chlorophenol.

| Photocatalyst | Initial Concentration of 4-Chlorophenol | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference |

| TiO2 (annealed at 650°C) | Not specified | 71.21 | 120 | UV | semanticscholar.org |

| Tin-modified TiO2 (1 mol%) | 40 ppm | >90 | 180 | UV (254 nm) | rsc.org |

| TiO2/WO3 | Not specified | 65 | 180 | Visible (435 nm) | ntu.edu.tw |

| Pt-doped TiO2 | Not specified | Higher than commercial P-25 TiO2 | Not specified | Not specified | researchgate.net |

| Cr-doped TiO2 | 1.0 x 10⁻⁴ M | 66.51 | 90 | UV | nih.gov |

Indium oxide (In2O3) has been investigated as a component in composite photocatalysts to enhance the degradation of chlorophenols. When coupled with TiO2, In2O3 can improve the separation of photogenerated charge carriers and enhance photocatalytic activity.

A study on TiO2-In2O3 composite photocatalysts demonstrated a significant enhancement in the degradation of 2-chlorophenol compared to pure TiO2. The improved performance was attributed to better charge separation, enhanced oxygen reduction, and increased surface acidity, which promotes the adsorption of the aromatic pollutant researchgate.net. Another study reported that indium-doped TiO2 synthesized via a sol-gel method exhibited activity for the degradation of 4-chlorophenol under visible light, achieving 38.8% degradation after 8 hours, compared to only 8.2% for pure TiO2 under the same conditions researchgate.net.

The following table presents data on the performance of In2O3-modified photocatalysts.

| Photocatalyst | Pollutant | Initial Concentration | Degradation Efficiency (%) | Reaction Time (h) | Light Source | Reference |

| In-doped TiO2 | 4-chlorophenol | Not specified | 38.8 | 8 | Visible | researchgate.net |

| TiO2-In2O3 | 2-chlorophenol | Not specified | Significantly enhanced | Not specified | UV | researchgate.net |

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor with a suitable bandgap of 2.7 eV, has garnered significant attention for visible-light-driven photocatalysis rsc.org. Its performance can be further enhanced by creating composites and nanocomposites.

Studies have shown that urea-derived g-C3N4 exhibits superior performance in degrading 4-chlorophenol due to its large surface area researchgate.netmdpi.com. The photocatalytic activity of g-C3N4 can be significantly boosted by forming composites with silver-based compounds. For instance, a GCN/0.3Ag2CrO4 nanocomposite demonstrated a 4-chlorophenol degradation rate constant of 2.64 × 10⁻² min⁻¹, which was 52.8 times higher than that of pure urea-derived GCN under royal blue LED irradiation researchgate.netmdpi.com. The enhancement is attributed to increased visible light absorption and improved charge separation mdpi.com.

Furthermore, a TiO2/g-C3N4 hybrid photocatalyst, forming a Z-scheme heterojunction, showed a 44.8% improvement in photocatalytic activity under visible radiation compared to pure TiO2 for the degradation of 4-chlorophenol biointerfaceresearch.com. Porous g-C3N4 with nitrogen vacancies has been reported to remove nearly 100% of 4-chlorophenol within 120 minutes under visible light irradiation rsc.org.

The table below summarizes the performance of various GCN-based photocatalysts.

| Photocatalyst | Initial Concentration of 4-Chlorophenol | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Key Finding | Reference |

| Urea-derived g-C3N4 | Not specified | - | - | Royal Blue LED | Best performance among GCN from different precursors | researchgate.netmdpi.com |

| GCN/0.3Ag2CrO4 | Not specified | - | - | Royal Blue LED | Rate constant 52.8 times higher than pure U-GCN | researchgate.netmdpi.com |

| TiO2/g-C3N4 | 10 mg L⁻¹ | - | - | Visible | 44.8% improvement over pure TiO2 | biointerfaceresearch.com |

| Porous g-C3N4 with N vacancies | Not specified | ~100 | 120 | Visible | High efficiency due to porous structure | rsc.org |

| Bi5Nb3O15/g-C3N4 | 10 mg L⁻¹ | 100 | 60 | Not specified | Complete degradation in a short time | atlantis-press.com |

Other metal oxides have also been explored for the photocatalytic degradation of chlorophenols. Copper oxide (CuO) and Lanthanum oxide (La2O3) have shown potential as effective photocatalysts.

Lanthanum oxide nanoparticles (LONPs) have been successfully used for the degradation of 4-chlorophenol under UVC/Vis irradiation. Studies have demonstrated that the removal efficiency of 4-chlorophenol can reach 100% under optimal conditions, including a pH of 7, a catalyst dosage of 1 g L⁻¹, and an initial 4-chlorophenol concentration of 25 mg L⁻¹ . The degradation was found to follow pseudo-first-order kinetics .

The following table provides a summary of the performance of Lanthanum Oxide nanoparticles in the degradation of 4-chlorophenol.

| Photocatalyst | Initial Concentration of 4-CP | Optimal pH | Optimal Catalyst Dosage (g L⁻¹) | Removal Efficiency (%) | Reaction Time (min) | Light Source | Reference |

| La2O3 Nanoparticles | 25 mg L⁻¹ | 7 | 1 | 100 | 120 | UVC/Vis |

Mechanistic Pathways of Photocatalytic Oxidation of this compound

The photocatalytic degradation of 4-chlorophenol is a complex process involving several steps and the formation of various intermediates. The primary mechanism involves the generation of highly reactive oxygen species (ROS), which attack the 4-chlorophenol molecule.

Upon irradiation of the semiconductor photocatalyst, electron-hole pairs are generated. The photogenerated holes can directly oxidize the 4-chlorophenol molecule or react with water to form hydroxyl radicals (•OH). Simultaneously, the electrons can reduce adsorbed oxygen molecules to form superoxide radical anions (O₂•⁻), which can further lead to the formation of other ROS researchgate.netmdpi.com.

The degradation of 4-chlorophenol is initiated by the attack of these ROS, primarily hydroxyl radicals. Two main initial pathways have been identified:

Hydroxylation: The hydroxyl radical attacks the aromatic ring, leading to the formation of hydroxylated intermediates. The primary products of this pathway are hydroquinone (B1673460) and 4-chlorocatechol (B124253) researchgate.netacs.org.

Substitution: The hydroxyl radical can also substitute the chlorine atom on the aromatic ring, leading to the formation of hydroquinone acs.org.

These primary intermediates undergo further oxidation, leading to the opening of the aromatic ring and the formation of various aliphatic carboxylic acids, such as maleic acid, fumaric acid, and oxalic acid. Ultimately, these smaller organic molecules are mineralized to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻) mdpi.comresearchgate.net.

The main reactive species involved in the degradation process have been identified as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and photogenerated holes (h⁺) mdpi.commdpi.com. The relative importance of each species can depend on the specific photocatalyst and reaction conditions. For example, in the UV/air system, the oxidation via •OH was found to be the dominant degradation pathway for 4-chlorophenol, contributing to 82.8% of the decomposition nih.gov.

Kinetic Modeling and Efficiency Optimization in Photocatalytic Systems

The photocatalytic degradation of 4-chlorophenol, the acidic form of this compound, is a complex process involving multiple reaction steps. Understanding the kinetics of this process is crucial for designing and optimizing efficient reactor systems. The degradation rate is influenced by several operational parameters, and kinetic models are developed to predict the system's behavior under various conditions.

The kinetics of photocatalytic degradation of 4-chlorophenol are often described by the Langmuir-Hinshelwood (L-H) model. This model assumes that the reaction occurs on the surface of the photocatalyst and involves adsorption of the reactant, surface reaction, and desorption of the products. The model helps in understanding the relationship between the reaction rate and the concentration of the pollutant. During the degradation process, several aromatic intermediates are formed, with hydroquinone and 4-chlorocatechol being the main ones identified. A comprehensive kinetic model can predict the concentration profiles of 4-chlorophenol and its primary intermediates over time.

Several factors influence the efficiency of the photocatalytic degradation of 4-chlorophenol. Optimizing these parameters is key to achieving high removal rates.

Catalyst Dosage: The concentration of the photocatalyst, such as Titanium dioxide (TiO2), plays a critical role. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of active sites. However, beyond an optimal concentration, the efficiency may decrease due to increased turbidity of the solution, which hinders light penetration.

Initial Pollutant Concentration: The initial concentration of 4-chlorophenol affects the degradation rate. At low concentrations, the reaction often follows pseudo-first-order kinetics.

Light Intensity: Higher light intensity generally results in a faster degradation rate as it increases the formation of electron-hole pairs, which are responsible for generating reactive oxygen species.

The table below summarizes the effect of various operational parameters on the photocatalytic degradation efficiency of 4-chlorophenol.

| Parameter | Effect on Degradation Efficiency | Optimal Condition/Observation |

| Catalyst Dosage | Increases to an optimum, then decreases | Higher dosage increases active sites, but excess leads to light scattering and reduced efficiency. |

| Initial Concentration | Efficiency decreases with increasing concentration | At higher concentrations, the catalyst surface becomes saturated, and the generation of hydroxyl radicals becomes the rate-limiting step. |

| pH | Dependent on the catalyst's point of zero charge | Affects surface charge of the catalyst and speciation of 4-chlorophenol, influencing adsorption and reaction rates. |

| Light Intensity | Increases with intensity up to a certain point | Higher intensity increases electron-hole pair generation, but can be limited by mass transfer or catalyst surface saturation. |

Electrochemical Oxidation and Treatment of Chlorophenolates

Electrochemical oxidation is a robust AOP for the degradation of persistent organic pollutants like chlorophenolates. This technology utilizes an electric current to drive oxidation reactions, either directly at the anode surface or indirectly through the generation of powerful oxidizing agents in the solution.

The electrochemical oxidation of chlorophenolates can proceed through two primary pathways: direct and indirect oxidation.

Direct Anodic Oxidation: This process involves the direct transfer of electrons from the chlorophenolate molecule to the anode surface. It is postulated to begin with the formation of a chlorophenol radical cation, which then undergoes deprotonation. Subsequent reactions can lead to the formation of benzoquinone derivatives and further ring-opening to produce aliphatic carboxylic acids such as muconic, maleic, and oxalic acids, and ultimately, complete mineralization to CO2 and water rsc.org.

Indirect Oxidation: This mechanism relies on the generation of strong oxidizing species at the anode surface. At anodes with high oxygen evolution overpotential, hydroxyl radicals (•OH) are generated from the oxidation of water. These hydroxyl radicals are powerful, non-selective oxidants that can effectively degrade organic pollutants. The reaction pathway involves the attack of these radicals on the chlorophenolate molecules, leading to their degradation. Intermediates identified during this process include hydroquinone, 4-chlorocatechol, and benzoquinone researchgate.netnih.gov.

The choice of anode material is a critical factor determining the efficiency and mechanism of the electrochemical oxidation process. The ideal anode should possess high electrocatalytic activity for pollutant degradation, high stability, and a high overpotential for the competing oxygen evolution reaction.

Platinum (Pt): While Pt is a common electrode material, it can be prone to fouling due to the deposition of oligomeric films formed from phenoxy radicals, which can deactivate the electrode surface rsc.org.

Lead Dioxide (PbO2): PbO2 anodes are known for their high oxygen evolution overpotential, making them effective for generating hydroxyl radicals and promoting the mineralization of organic pollutants rsc.org.

Tin Dioxide (SnO2): Antimony-doped SnO2 electrodes are considered "non-active" anodes that primarily facilitate indirect oxidation through the generation of surface-adsorbed hydroxyl radicals rsc.org.

Iridium Dioxide (IrO2): IrO2-based dimensionally stable anodes (DSAs) are often termed "active" anodes, where the oxidation can occur via higher oxide formation on the electrode surface rsc.org.

Titanium Dioxide (TiO2) Nanotubes: TiO2 nanotube electrodes, particularly after UV treatment, have shown superior electrocatalytic activity for the oxidation of 4-chlorophenol compared to Pt. UV treatment can enhance donor density and conductivity, leading to significantly improved performance and energy efficiency nih.gov. Over 90% removal of 4-chlorophenol has been achieved with UV-treated TiO2 electrodes, compared to only 60% at a Pt electrode under similar conditions nih.gov.

Carbon Nanotube Modified Electrodes: These materials are being explored for their unique properties, including large surface area and high conductivity, which can enhance electrochemical performance.

The table below compares the performance of different electrode materials in the electrochemical oxidation of chlorophenolates.

| Electrode Material | Primary Oxidation Mechanism | Performance Characteristics |

| Platinum (Pt) | Direct Electron Transfer | Prone to surface fouling and deactivation by polymeric films. |

| Lead Dioxide (PbO2) | Primarily Indirect (•OH generation) | High oxygen evolution overpotential, effective for mineralization. |

| Tin Dioxide (SnO2) | Primarily Indirect (•OH generation) | Functions as a "non-active" anode, good for complete oxidation. |

| Iridium Dioxide (IrO2) | Direct and Mediated Oxidation | "Active" anode, oxidation can proceed via higher metal oxides. |

| UV-Treated TiO2 Nanotubes | Primarily Indirect (•OH generation) | Superior electrocatalytic activity and higher removal efficiency compared to Pt. |

The efficiency of the electrochemical transformation of chlorophenolates is significantly influenced by various operational parameters.

Current Density: Increasing the current density generally enhances the removal rate of chlorophenolates as it accelerates the generation of oxidants. However, very high current densities can decrease current efficiency due to increased energy consumption by side reactions like oxygen evolution nih.gov.

pH: The pH of the electrolyte affects the speciation of the chlorophenol (phenol vs. phenolate form) and can influence the mechanism of oxidation and the nature of the intermediates formed. The oxidation potentials of phenolates are typically less positive than those of the corresponding phenols researchgate.net.

Temperature: Higher temperatures can increase the reaction rate and mass transport, thus improving the degradation efficiency of 4-chlorophenol nih.govmdpi.com.

Supporting Electrolyte: The type and concentration of the supporting electrolyte can influence the conductivity of the solution and may participate in the generation of secondary oxidants (e.g., active chlorine species from chloride), which can enhance the degradation process.

The following table summarizes the impact of key electrolysis parameters on the degradation of 4-chlorophenol.

| Parameter | Effect on Degradation | Explanation |

| Current Density | Increased degradation rate up to an optimal value. | Higher current enhances oxidant generation but can reduce current efficiency at very high levels. |

| pH | Influences reaction mechanism and efficiency. | Affects the speciation of the target compound and the surface properties of the anode. |

| Temperature | Increased degradation rate with higher temperature. | Enhances reaction kinetics and mass transfer processes. |

| Electrolyte Concentration | Affects solution conductivity and reaction pathways. | Higher concentration improves conductivity; certain ions can generate secondary oxidants. |

A significant challenge in the electrochemical oxidation of phenolic compounds is the passivation or fouling of the anode surface. This phenomenon is typically caused by the formation of an insulating polymeric film resulting from the electropolymerization of phenoxy radicals. This film blocks active sites on the electrode, leading to a decrease in treatment efficiency.

Several strategies have been developed to mitigate electrode passivation:

Pulsed Electrolysis/Polarity Reversal: Applying an alternating potential or periodically reversing the electrode polarity can help to clean the electrode surface. The cathodic cycle can reduce the fouling layer or generate species that chemically remove it researchgate.net.

Use of "Non-Active" Anodes: Oxide-based anodes like SnO2 and PbO2 are less prone to fouling compared to metallic electrodes like Pt. This is because they promote complete mineralization of organics to CO2 and water, reducing the formation of polymeric intermediates rsc.org.

External Aeration: Introducing air or oxygen into the system can improve performance and potentially reduce passivation by altering the reaction pathways or creating turbulence at the electrode surface researchgate.net.

Mechanical Cleaning: In some reactor designs, mechanical scraping or cleaning of the electrode surface can be implemented to physically remove the passivating layer researchgate.net.

Catalytic Hydrodechlorination of Chlorophenolates

Catalytic hydrodechlorination (HDC) is a promising detoxification technology that involves the cleavage of carbon-chlorine (C-Cl) bonds and their replacement with carbon-hydrogen (C-H) bonds, effectively converting toxic chlorinated compounds into less harmful substances mdpi.comnih.gov. In the case of 4-chlorophenol, HDC transforms it into phenol (B47542), a less toxic and more biodegradable compound acs.org.

The process typically employs a metal catalyst and a source of hydrogen. Palladium (Pd) is one of the most efficient and widely used catalysts for HDC due to its high activity and selectivity under mild conditions researchgate.netnih.gov. The catalyst is often supported on high-surface-area materials to enhance its dispersion and stability.

Catalyst Systems:

Palladium on various supports: Common supports include alumina (Al2O3), graphene, and activated carbon. Graphene-based supports have shown high catalytic performance due to the small particle size and high dispersion of Pd nanoparticles mdpi.comnih.govepa.gov.

Bimetallic Catalysts: Bimetallic systems, such as Pd-Cu or nanoscale Pd/Fe, have been investigated to improve catalytic activity, selectivity, and stability researchgate.netrsc.orgresearchgate.net. For instance, the addition of copper (Cu) to a Pd catalyst can inhibit the further hydrogenation of phenol, the desired product rsc.org.

Hydrogen Source: The hydrogen source can be molecular hydrogen (H2) gas or a hydrogen-donating compound like formic acid acs.org.

Reaction Mechanism: The HDC mechanism over a palladium catalyst generally involves the following steps:

Adsorption of the 4-chlorophenol molecule onto the catalyst surface.

Dissociative adsorption of hydrogen on the palladium surface to form active hydrogen species (atomic hydrogen).

Cleavage of the C-Cl bond on the 4-chlorophenol molecule.

Reaction of the resulting organic radical with adsorbed hydrogen to form phenol.

Desorption of the phenol product and chloride ions from the catalyst surface.

The efficiency of the HDC process is influenced by factors such as catalyst type and dosage, pH of the solution, and the initial concentration of the pollutant mdpi.comnih.govacs.org. Studies have shown that the reaction rate can be significantly affected by pH, with faster transformation often observed under acidic conditions acs.org.

The table below provides an overview of different catalyst systems used for the hydrodechlorination of 4-chlorophenol.

| Catalyst System | Support Material | Key Findings |

| Pd/Ni | Foam Nickel | Rapid transformation of 4-chlorophenol to phenol using formic acid as a reductant. acs.org |

| Pd/Fe3O4@C | Magnetic Carbon Spheres | High catalytic performance and easy magnetic separation for catalyst recovery. rsc.org |

| Pd/γ-Al2O3 | Gamma-Alumina | Good catalytic activity and stability under mild operating conditions. acs.org |

| Pd/rGO | Reduced Graphene Oxide | Rapid removal of 4-chlorophenol; catalyst can be granulated for continuous flow applications. mdpi.comnih.gov |

| Pd-Cu/γ-Al2O3 | Gamma-Alumina | Addition of Cu improves Pd dispersion and inhibits the undesired hydrogenation of the phenol product. rsc.org |

Palladium-Based Catalysts and Support Materials (e.g., Alumina, Graphene)

Palladium (Pd) is a highly efficient and widely used catalyst for the hydrodechlorination of chlorophenols due to its favorable physical and chemical properties nih.govmdpi.comnih.govresearchgate.net. To enhance its catalytic activity and stability, palladium is often immobilized on various support materials.

Alumina (Al₂O₃) : Alumina is a common support material for Pd catalysts. The catalytic activity of Pd/Al₂O₃ is influenced by the palladium loading. Studies have shown that increasing the Pd loading from 1% to 3% enhances the removal rate of 4-chlorophenol (4-CP) by providing more reaction sites for the HDC reaction nih.govmdpi.com. However, a further increase to 5% does not significantly improve the reaction rate nih.govmdpi.com.

Graphene and its Derivatives : Graphene-based materials, such as graphene oxide (GO) and reduced graphene oxide (rGO), have also been utilized as supports for Pd catalysts nih.govmdpi.comnih.govresearchgate.net. Graphene-based Pd catalysts have demonstrated high catalytic performance, which is attributed to the smaller particle size and higher dispersion of Pd nanoparticles on the graphene surface epa.gov. Pd/rGO catalysts, in particular, have shown rapid removal of 4-CP nih.govmdpi.comnih.govresearchgate.net. To improve practicality, Pd/rGO can be granulated with sand, facilitating its separation from the treated solution after use nih.govmdpi.comnih.govresearchgate.net. Magnetic palladium/reduced graphene oxide nanocomposites (Pd/rGO-Fe₃O₄) have also been developed, allowing for easy catalyst recovery using a magnetic field rsc.orgresearchgate.net.

The choice of support material can significantly affect the dispersion of the palladium catalyst and, consequently, the reaction rate due to their differing physicochemical properties nih.gov.

Interactive Table: Comparison of Palladium-Based Catalysts for 4-Chlorophenol (4-CP) Hydrodechlorination

| Catalyst | Support Material | Key Findings | Reference |

| Pd/Al | Alumina | Removal rate increases with Pd loading up to 3%. nih.govmdpi.com | nih.gov, mdpi.com |

| Pd/rGO | Reduced Graphene Oxide | Rapid removal of 4-CP; higher stability in recycling tests compared to Pd/Al. nih.govepa.gov | nih.gov, epa.gov |

| Pd/rGO-Fe₃O₄ | Magnetic Reduced Graphene Oxide | Complete conversion of 4-CP to phenol in 40 minutes under mild conditions. rsc.org | rsc.org |

| Pd/rGOSC | Granulated Pd/rGO with Sand | Successful removal of most 4-CP in a continuous flow reaction over 48 hours. nih.govresearchgate.net | nih.gov, researchgate.net |

Mechanisms of Atomic Hydrogen Substitution in Chlorophenolate Reduction

The fundamental mechanism of hydrodechlorination (HDC) involves the reaction of hydrogen to break the carbon-chlorine (C-Cl) bond in chlorinated organic compounds nih.govmdpi.comnih.gov. This process effectively replaces the chlorine atom with a hydrogen atom, leading to a significant reduction in the compound's toxicity nih.govmdpi.comnih.gov.

The catalytic process on the surface of palladium can be summarized in the following steps:

Adsorption of Reactants : Both the chlorinated compound (e.g., 4-chlorophenolate) and the hydrogen source are adsorbed onto the surface of the palladium catalyst.

Generation of Atomic Hydrogen : Molecular hydrogen (H₂) is dissociated into reactive atomic hydrogen (H) on the palladium surface. Other hydrogen sources, like formic acid, can also be used to generate H on the catalyst mdpi.com.

Substitution Reaction : The adsorbed atomic hydrogen attacks the C-Cl bond of the chlorophenolate molecule. This results in the cleavage of the bond and the substitution of the chlorine atom with a hydrogen atom, forming phenol as the primary product researchgate.net.

Desorption of Products : The dechlorinated product (phenol) and the formed chloride ion (as HCl or another salt) desorb from the catalyst surface, making the active sites available for further reaction cycles.

The reaction pathway can be influenced by the catalyst and reaction conditions. For instance, in some cases, further hydrogenation of the resulting phenol can occur, leading to the formation of cyclohexanone and cyclohexanol nih.gov.

Performance Assessment and Regeneration of Hydrodechlorination Catalysts

The performance of hydrodechlorination catalysts is evaluated based on their activity, selectivity, and stability over multiple reaction cycles.

Catalytic Activity : The activity is often measured by the rate of disappearance of the parent chlorinated compound. Palladium catalysts supported on graphene have shown higher catalytic performance compared to those on other supports like alumina epa.gov. The excellent catalytic activity of catalysts like Pd/rGO-Fe₃O₄ is attributed to the small particle size and the electron-deficient state of palladium, resulting from strong interactions with the support rsc.org.

Selectivity : The primary desired product of 4-chlorophenol hydrodechlorination is phenol. However, under certain conditions, further hydrogenation can lead to products like cyclohexanone nih.govnih.gov. The selectivity towards phenol is a key performance indicator.

Stability and Regeneration : Catalyst deactivation is a critical issue in practical applications. Deactivation can occur through several mechanisms:

Leaching : The active metal (palladium) can be lost from the support material into the reaction medium nih.gov.

Sintering : The metal nanoparticles can agglomerate, leading to a decrease in the active surface area researchgate.net.

Fouling : The catalyst surface can be blocked by the deposition of reaction intermediates, by-products, or carbonaceous deposits nih.govresearchgate.net. The accumulation of organic species on the catalyst surface is a significant cause of deactivation researchgate.net.

Poisoning : The hydrogen chloride (HCl) produced during the reaction can destroy small palladium particles, leading to a loss of activity researchgate.net.

Recycling tests are crucial for assessing catalyst stability. Studies have shown that both Pd/Al and Pd/rGO catalysts can be reused for multiple cycles with high stability nih.gov. For instance, after five recycling runs, the removal rate for 4-CP remained high for both catalysts, although a slight decrease in the phenol yield was observed for Pd/Al nih.govmdpi.com. The performance of recycled catalysts in HDC reactions has been observed for up to six successive runs for some graphene-based catalysts researchgate.netepa.gov.

Regeneration of deactivated catalysts can sometimes be achieved through washing or thermal treatments to remove accumulated species from the surface researchgate.net.

Interactive Table: Catalyst Performance and Reusability

| Catalyst | Initial 4-CP Removal Rate | Phenol Yield (Initial) | Phenol Yield (After 5 Cycles) | Key Observation | Reference |

| Pd/Al (5%) | ~96.0% | 93.8% | 79.3% | Slight decrease in phenol yield. | nih.gov, mdpi.com |

| Pd/rGO | ~99.7% | Not specified | 83.9% | Higher catalytic stability and increasing phenol yield. | nih.gov, mdpi.com |

Radiolytic Degradation Studies

Radiolysis, particularly using gamma radiation, is another AOP that has been investigated for the decomposition of chlorinated phenols. This process utilizes ionizing radiation to generate highly reactive radicals in aqueous solutions, which then degrade the target pollutants.

Gamma Radiolysis for Chlorophenolate Decomposition

Gamma irradiation of aqueous solutions containing this compound leads to the formation of several reactive species, primarily hydrated electrons (e⁻aq) and hydroxyl radicals (·OH), as well as hydrogen atoms (·H) acs.org. These radicals are powerful reducing and oxidizing agents that can effectively break down the 4-chlorophenol molecule oup.com.

The efficiency of the degradation process is dependent on several factors, including the absorbed radiation dose, the initial concentration of the pollutant, and the presence of other species in the solution that might act as radical scavengers researchgate.netresearchgate.net. Studies have demonstrated that gamma radiolysis can achieve efficient decomposition and dechlorination of 4-chlorophenol oup.com.

Identification of Radiolytic Degradation Products and Pathways

The reaction of hydroxyl radicals with 4-chlorophenol is a primary degradation pathway under oxidative conditions. This reaction can lead to the formation of several hydroxylated and dechlorinated intermediates.

Identified degradation products from the gamma radiolysis of 4-chlorophenol include:

Phenol

Hydroquinone

4-Chlorocatechol

4-Chlororesorcinol

These intermediates have been identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) oup.comresearchgate.net. Theoretical calculations using density functional theory (DFT) have supported the experimental findings, indicating that the main degradation pathway involves the formation of 4-chlorocatechol oup.com. With increased radiation doses, these aromatic intermediates can be further degraded into non-aromatic carboxylic acids, eventually leading to mineralization (conversion to CO₂, H₂O, and Cl⁻) researchgate.net.

Hybrid and Synergistic Advanced Oxidation Systems

To enhance the efficiency and cost-effectiveness of remediation, researchers have explored hybrid systems that combine different AOPs or couple AOPs with other treatment technologies.

Coupling Catalysis with Biodegradation : One innovative approach involves coupling palladium nanoparticle catalysis with microbial degradation in a biofilm reactor nih.govacs.org. In this system, the Pd nanoparticles rapidly dechlorinate 4-chlorophenol to a more bioavailable intermediate like cyclohexanone. This intermediate is then mineralized by the microbial community within the biofilm nih.govacs.org. This synergistic system allows for both rapid dechlorination and complete mineralization of the contaminant nih.govacs.org.

Microwave-Assisted AOPs : The combination of microwave (MW) irradiation with AOPs, such as the Fenton process or H₂O₂ addition, has shown synergistic effects, leading to high degradation efficiency for 4-chlorophenol nih.govmdpi.com. The microwave irradiation can enhance the generation of reactive radicals, thereby accelerating the degradation process nih.gov.

Heterogeneous Fenton with Persulfate and Oxalic Acid : A novel hybrid system using a heterogeneous Fenton-like process combined with persulfate (PS) and oxalic acid (OA) has been developed for 4-CP degradation nih.gov. This system demonstrated a significant synergistic effect, achieving a 99.6% degradation efficiency in 35 minutes under optimal conditions nih.gov.

Photocatalysis with Microbial Fuel Cells : A coupled system of a photocatalytic process with a microbial fuel cell (PMFC) has been shown to synergistically degrade chlorophenols while simultaneously enhancing power generation researchgate.net.

These hybrid and synergistic systems offer promising pathways for the efficient and complete remediation of wastewater contaminated with this compound by leveraging the strengths of different processes.

Combined Plasma-Activated Species and Microbial Treatment

A promising hybrid approach for the remediation of 4-chlorophenol involves the combination of treatment with plasma-activated species and subsequent microbial degradation. Nonthermal atmospheric-pressure plasma can generate electrically neutral reactive species that effectively transform 4-chlorophenol into less toxic, more biodegradable compounds nih.govacs.org.

This pretreatment step is crucial because high concentrations of 4-chlorophenol are often toxic to the microorganisms used in bioremediation, hindering the degradation process nih.govacs.org. In one study, treatment with neutral reactive species generated from plasma decreased the concentration of 4-chlorophenol from 2.0 mM to 0.137 mM. The treatment converted 4-CP into several derivatives, including 4-chlorocatechol, 4-chlororesorcinol, and hydroquinone nih.govacs.org. These resulting compounds, with the exception of 4-chlorocatechol, were found to be less toxic to the bacterium Pseudomonas putida nih.gov.

The synergistic effect of this combined treatment is significant. When the plasma-treated solution containing the 4-CP derivatives was subjected to microbial treatment with P. putida for 48 hours, the 4-CP concentration was further reduced to just 0.017 mM. In contrast, untreated 4-CP at an initial concentration of 2.0 mM was barely degraded by the same bacteria under the same conditions nih.govacs.org. This demonstrates that the initial plasma treatment not only reduces the parent compound's concentration but also its toxicity, facilitating a much more efficient subsequent bioremediation step nih.govacs.org. The microorganisms can utilize the generated derivatives as a carbon source, which can be particularly beneficial in nutrient-poor environments nih.gov.

Table 1: Degradation of 4-Chlorophenol (4-CP) using Plasma-Activated Species and Microbial Treatment

This table summarizes the results of a study combining plasma-activated species treatment with subsequent microbial degradation by Pseudomonas putida.

| Treatment Stage | Initial 4-CP Concentration (mM) | Final 4-CP Concentration (mM) | Key Byproducts Formed | Duration |

| Plasma-Activated Species | 2.0 | 0.137 | 4-chlorocatechol, 4-chlororesorcinol, hydroquinone | Not Specified |

| Microbial (P. putida) | 2.0 (untreated) | ~2.0 | None | 48 hours |

| Combined (Plasma + Microbial) | 2.0 (initial, pre-plasma) | 0.017 | N/A | 48 hours (microbial step) |

Integration of Adsorption with Advanced Oxidation

Combining adsorption with advanced oxidation is another effective strategy for removing chlorophenols from water. This integrated approach leverages the strengths of both processes: adsorption physically removes the pollutant from the solution, concentrating it on a solid surface, while the AOP degrades the adsorbed pollutant, often regenerating the adsorbent in the process researchgate.netnih.gov.

One such integrated system involves the use of activated carbon with an oxidant like hydrogen peroxide (H₂O₂) or persulfate (PS). Studies have shown that the combination of activated carbon and H₂O₂ is significantly more effective for the removal of various chlorophenols, including 4-CP, than using activated carbon alone researchgate.net. The activated carbon can act as a catalyst and a concentrator for the pollutants, enhancing the oxidative degradation.

In persulfate-based AOPs, materials like magnetized activated carbon synthesized from pomegranate husk (MPHAC) can be used to both adsorb 4-CP and activate the persulfate to produce powerful sulfate radicals (SO₄•⁻) mdpi.com. Research has demonstrated that this combined MPHAC/PS system can achieve a 4-CP removal factor of 99.5% under optimal conditions (pH 5, 1250 mg/L MPHAC dose, 350 mg/L PS dose, and an initial 4-CP concentration of 100 mg/L) within 60 minutes mdpi.com. In this system, adsorption first removes the 4-CP from the water, after which the activated persulfate degrades it. The magnetic properties of the adsorbent also allow for easy recovery and reuse for multiple cycles mdpi.com.

Another advanced integrated system utilizes single-walled carbon nanotubes (SWCNTs) combined with a single-atom nickel catalyst (Ni–N–C) in an electro-Fenton process acs.org. This system demonstrates a synergistic effect where the SWCNTs adsorb the 4-chlorophenol molecules. This adsorption facilitates two simultaneous degradation pathways: hydrodechlorination by active atomic hydrogen formed on the nickel catalyst and oxidation by hydroxyl radicals generated in the electro-Fenton process. This combined approach increased the degradation rate of 4-CP by 5 to 10 times compared to the individual components alone acs.org.

Table 2: Efficiency of Integrated Adsorption-AOP Systems for 4-Chlorophenol (4-CP) Removal

This table presents findings from different studies on combined adsorption and advanced oxidation systems for the degradation of 4-chlorophenol.

| System | Adsorbent/Catalyst | Oxidant/Process | Initial 4-CP Conc. | Removal Efficiency | Key Conditions |

| Adsorption / Oxidation | Activated Carbon | Hydrogen Peroxide (H₂O₂) | 0.5 mmol/L | ~80% (for 3-CP) | pH 3, 6 hours |

| Adsorption / AOP | Magnetized Activated Carbon (MPHAC) | Persulfate (PS) | 100 mg/L | 99.5% | pH 5, 60 minutes |

| Adsorption / Electro-Fenton | Single-Walled Carbon Nanotubes (SWCNTs) / Single-Atom Nickel | Electro-Fenton (generates •OH) | Not Specified | 5-10x rate increase | pH 7, -0.8 V |

Biological Transformation and Bioremediation of Sodium 4 Chlorophenolate

Microbial Biodegradation of Chlorophenolates

The microbial degradation of chlorophenolates is a key process in their removal from the environment. A diverse range of microorganisms, including bacteria and fungi, have been shown to break down these compounds through various metabolic pathways. The efficiency of this biodegradation is influenced by environmental conditions and the specific microbial species present.

Aerobic Biodegradation Pathways and Kinetics

Under aerobic conditions, the biodegradation of 4-chlorophenol (B41353) typically proceeds through initial hydroxylation to form chlorinated catechols or hydroquinones, which are then subject to ring cleavage. nih.gov Two primary pathways have been identified: the chlorocatechol pathway and the hydroquinone (B1673460) pathway. nih.gov

In the chlorocatechol pathway , 4-chlorophenol is hydroxylated to form 4-chlorocatechol (B124253) (4-CC). This intermediate is then cleaved by catechol 1,2-dioxygenase (an ortho-cleavage pathway) or catechol 2,3-dioxygenase (a meta-cleavage pathway). nih.govresearchgate.net The meta-cleavage of 4-CC can lead to the formation of toxic intermediates like 5-chloro-2-hydroxymuconic semialdehyde (5C2HMS), which can be detrimental to the degrading microorganisms. nih.gov

The hydroquinone pathway involves the initial conversion of 4-chlorophenol to hydroquinone. This pathway was observed in Arthrobacter ureafaciens CPR706. nih.gov Another novel aerobic degradation route for 4-CP was identified in Arthrobacter chlorophenolicus A6, which also proceeds via a hydroxyquinol intermediate. nih.gov

The kinetics of aerobic biodegradation of 4-chlorophenol are often described by the Haldane model, which accounts for substrate inhibition at high concentrations. For instance, in a study with photosynthetic bacteria, the biodegradation kinetics of 4-CP followed the Haldane model with a maximum specific degradation rate (r_max) of 0.14 d⁻¹, a half-saturation constant (K_m) of 33.9 mg·L⁻¹, and an inhibition constant (K_i) of 159.6 mg·L⁻¹. nih.gov Similarly, the biodegradation of phenol (B47542) and sodium salicylate (B1505791) by Pseudomonas putida was also successfully modeled using Haldane kinetics, with parameters determined for single and binary substrate systems. psecommunity.orgmdpi.com

| Kinetic Model | Microorganism/System | Substrate | r_max (d⁻¹) | K_m (mg·L⁻¹) | K_i (mg·L⁻¹) | Reference |

| Haldane | Photosynthetic Bacteria | 4-Chlorophenol | 0.14 | 33.9 | 159.6 | nih.gov |

| Haldane | Pseudomonas putida | Phenol | 0.423 (h⁻¹) | 48.1 | 272.5 | psecommunity.orgmdpi.com |

| Haldane | Pseudomonas putida | Sodium Salicylate | 0.247 (h⁻¹) | 71.7 | 3178.2 | psecommunity.orgmdpi.com |

Anaerobic Reductive Dechlorination Processes

In the absence of oxygen, a primary mechanism for the breakdown of chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with the chlorophenol serving as an electron acceptor. oup.com This is often the initial and rate-limiting step in the complete anaerobic mineralization of these compounds.

Studies using anaerobic sediments from the Chesapeake Bay demonstrated the reductive dechlorination of 2,4-dichlorophenol (B122985) (DCP) to 4-chlorophenol. oup.comresearchgate.net The 4-CP metabolite was observed to persist for extended periods, indicating that its further degradation was slow under these conditions. oup.comresearchgate.net In methanogenic consortia acclimated to pentachlorophenol (B1679276) (PCP), the degradation of various chlorophenols was observed. nih.gov For example, 2,4-dichlorophenol was degraded to 4-chlorophenol. nih.gov The complete dechlorination of PCP has been demonstrated by combining the activities of different chlorophenol-degrading microbial populations. nih.gov

Sulfate can have an inhibitory effect on reductive dechlorination in fresh sediments. oup.comresearchgate.net The process is a key part of dehalorespiration, where certain anaerobic bacteria can conserve energy for growth by using chlorinated compounds as terminal electron acceptors. oup.com

Isolation and Characterization of Chlorophenolate-Degrading Microorganisms

A variety of microorganisms capable of degrading 4-chlorophenol have been isolated from contaminated environments. These isolates often exhibit high tolerance to the toxic effects of the compound and can utilize it as a sole source of carbon and energy.

Bacteria:

Pseudomonas sp. : Several species of Pseudomonas are known for their ability to degrade chlorophenols. For example, Pseudomonas sp. CF600 can completely degrade 4-CP in the presence of phenol as a co-metabolic substrate. researchgate.net Pseudomonas putida has been extensively studied for its ability to degrade phenol and 4-chlorophenol, often in co-metabolic systems. psecommunity.orgmdpi.comnih.gov

Rhodococcus sp. : Strains of Rhodococcus have been isolated that can utilize 4-CP as a carbon and energy source. nih.gov

Acinetobacter sp. : This genus also includes species capable of degrading chlorophenols.

Arthrobacter chlorophenolicus A6 : This bacterium is notable for its ability to degrade high concentrations of 4-CP (up to 2.7 mM) and at low temperatures. nih.gov

Comamonas testosteroni : This bacterium has been shown to cometabolize 4-CP in the presence of phenol and glucose. dntb.gov.ua

Fungi:

Candida tropicalis : The yeast Candida tropicalis W1 has demonstrated the ability to biodegrade phenol and 4-chlorophenol. researchgate.net

Photosynthetic Bacteria:

Photosynthetic bacteria have been shown to biodegrade 4-CP under dark aerobic conditions, a process that can be enhanced by the presence of other carbon sources. nih.gov Rhodopseudomonas palustris DCP3 is an example of a photosynthetic bacterium capable of degrading chlorophenols. researchgate.net

| Microorganism | Type | Key Characteristics | Reference(s) |

| Pseudomonas putida | Bacterium | Degrades 4-CP, often cometabolically with phenol or sodium salicylate. psecommunity.orgmdpi.comnih.gov | psecommunity.orgmdpi.comnih.gov |

| Arthrobacter chlorophenolicus A6 | Bacterium | Degrades high concentrations of 4-CP via a novel hydroxyquinol pathway. | nih.gov |

| Comamonas testosteroni | Bacterium | Cometabolizes 4-CP with phenol and glucose. | dntb.gov.ua |

| Candida tropicalis W1 | Fungus (Yeast) | Capable of biodegrading phenol and 4-chlorophenol. | researchgate.net |

| Photosynthetic Bacteria | Bacteria | Degrade 4-CP under dark aerobic conditions, enhanced by co-substrates. | nih.gov |

Enzymatic Mechanisms and Gene Expression in Biodegradation

The biodegradation of 4-chlorophenol is initiated by specific enzymes that catalyze the initial attack on the aromatic ring. The expression of the genes encoding these enzymes is often induced by the presence of the pollutant or a suitable co-substrate.

Phenol Hydroxylase: This enzyme is a type of monooxygenase that catalyzes the hydroxylation of phenols. In the context of 4-CP degradation, it can be involved in the initial conversion of 4-CP to a catechol derivative. nih.gov

Catechol Dioxygenase: This enzyme is crucial for the subsequent ring cleavage of the catechol intermediate. There are two main types:

Catechol 1,2-dioxygenase: Catalyzes ortho-cleavage of the aromatic ring.

Catechol 2,3-dioxygenase: Catalyzes meta-cleavage of the aromatic ring. nih.gov

The degradation of 2,4-dichlorophenol, a related compound, involves a 2,4-DCP hydroxylase. researchgate.net In Arthrobacter chlorophenolicus A6, a gene cluster (the cph genes) has been identified that is involved in the degradation of 4-CP via the hydroxyquinol pathway. nih.gov The initial step is catalyzed by a two-component flavin-dependent monooxygenase encoded by the cphC-I and cphC-II genes.

Co-metabolic Biodegradation Strategies for Chlorophenolates

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. This strategy is often effective for the biodegradation of recalcitrant compounds like 4-chlorophenol.

Role of Supplemental Carbon Sources in Co-metabolism

The addition of supplemental carbon sources, or co-substrates, can significantly enhance the biodegradation of 4-chlorophenol. These co-substrates support microbial growth and can induce the expression of enzymes that are also active on the target pollutant.

Glucose: The addition of glucose has been shown to accelerate the biodegradation of 4-CP by photosynthetic bacteria, with a maximum degradation rate of 96.99% achieved in one study. nih.govresearchgate.net In studies with Comamonas testosteroni, glucose reduced the lag phase of 4-CP removal. dntb.gov.ua

Sodium Salicylate: Pseudomonas putida has been shown to utilize sodium salicylate as a growth substrate to support the co-metabolic degradation of 4-chlorophenol. In a ternary system with phenol and sodium salicylate, a 90% removal efficiency for 4-CP was achieved within 14 days. psecommunity.orgmdpi.com

Phenol: Phenol is a common co-substrate used to enhance 4-CP degradation due to its structural similarity, which can induce the necessary degradative enzymes. dntb.gov.ua

The presence of a co-substrate can lead to more rapid and complete degradation of 4-chlorophenol than when it is present as the sole carbon source. dntb.gov.ua

| Co-substrate | Microorganism/System | Effect on 4-CP Degradation | Reference(s) |

| Glucose | Photosynthetic Bacteria | Accelerated biodegradation, reaching 96.99% removal. | nih.govresearchgate.net |

| Glucose | Comamonas testosteroni | Reduced lag phase of 4-CP removal. | dntb.gov.ua |

| Sodium Salicylate | Pseudomonas putida | Achieved ~90% removal of 4-CP in a ternary system. | psecommunity.orgmdpi.com |

| Phenol | Pseudomonas sp. CF600 | Enabled complete degradation of 4-CP. | researchgate.net |

| Phenol | Comamonas testosteroni | Enhanced co-metabolic transformation of 4-CP. | dntb.gov.ua |

Kinetic Modeling of Co-metabolic Chlorophenolate Degradation

The biodegradation of sodium 4-chlorophenolate often occurs through co-metabolism, where microorganisms degrade the compound in the presence of a primary growth substrate. Several kinetic models have been employed to describe this complex process, with the Haldane model being frequently utilized.

In a study on the co-metabolic biodegradation of 4-chlorophenol (4-CP) by photosynthetic bacteria, the process was well-described by the Haldane model. nih.gov This model is particularly suitable as it accounts for the inhibitory effect of the substrate at high concentrations. The kinetic constants determined in this study were:

rmax (maximum specific degradation rate): 0.14 d-1

Km (half-saturation constant): 33.9 mg·L-1

Ki (inhibition constant): 159.6 mg·L-1 nih.gov

These parameters indicate the rate of degradation and the concentrations at which the substrate begins to inhibit the metabolic activity of the microorganisms.

Further research on the simultaneous utilization of phenol as a primary substrate and 4-chlorophenol as a co-metabolite revealed intricate substrate interactions. The degradation of 4-chlorophenol was found to be proportional to the rate of phenol oxidation. nih.gov Modeling of this interaction suggested that 4-chlorophenol acts as a noncompetitive inhibitor of phenol oxidation at high phenol concentrations and a competitive inhibitor at low concentrations. nih.gov The proportionality between the degradation rates of phenol and 4-chlorophenol was averaged at 0.1 mg of 4-CP per mg of phenol. nih.gov

A kinetic model incorporating adsorption, desorption, and biodegradation processes has also been developed to describe the bioregeneration of granular activated carbon (GAC) loaded with 4-chlorophenol. This model was found to fit experimental data well, indicating that the rate of bioregeneration is influenced by the ratio of the initial chlorophenol concentration to the GAC dosage. mdpi.com

Table 1: Kinetic Constants for Co-metabolic Degradation of 4-Chlorophenol

| Kinetic Model | Microorganism/System | Primary Substrate | rmax | Km (mg/L) | Ki (mg/L) | Reference |

|---|---|---|---|---|---|---|

| Haldane | Photosynthetic Bacteria | Glucose | 0.14 d-1 | 33.9 | 159.6 | nih.gov |

| Competitive/Non-competitive Inhibition | Mixed Culture | Phenol | - | - | - | nih.gov |

Bioreactor Design and Optimization for Chlorophenolate Treatment

The selection and optimization of bioreactors are critical for the successful large-scale treatment of wastewater containing this compound. Packed bed reactors and upflow anaerobic fixed-bed reactors have shown promise in this regard.

Packed bed reactors (PBRs) have been extensively studied for the degradation of 4-chlorophenol. In one study using acclimated sludge in a PBR, 4-CP removal efficiency ranged from 70.8% to 96.1% with hydraulic retention times (HRTs) of 2.5 to 12.4 hours. researchgate.net The removal efficiency remained high (94.6–96.1%) even as the inlet 4-CP loading rate was increased from 0.11 to 0.51 kg/m ³-d. researchgate.net Another study using a PBR with immobilized Bacillus subtilis reported a maximum degradation of 99.23% at an inlet concentration of 500 mg/L. deu.edu.tr

Upflow anaerobic fixed-bed reactors (UAFBRs) have also been investigated for the treatment of 4-chlorophenol-containing wastewater. In a laboratory-scale UAFBR, the total treatment efficiency of a synthetic wastewater containing glucose decreased from 97.4% in a 4-CP-free environment to 31.8% with an initial 4-CP concentration of 200 mg/L at an HRT of 2.5 days. researchgate.net However, a greater than 99% removal efficiency for 4-CP itself was achieved at a concentration of 10 mg/L. researchgate.net At a constant glucose concentration and 100 mg/L of 4-CP, the maximum 4-CP and chemical oxygen demand (COD) removal efficiencies of 58% and 97.4%, respectively, were obtained at an HRT of 5 days. researchgate.netnih.gov An upflow anaerobic sludge blanket (UASB) reactor achieved 88.3% removal of 4-CP at an optimal HRT of 12 hours and a substrate-to-co-substrate ratio of 1:75. nih.gov

Table 2: Performance of Bioreactors for 4-Chlorophenol Treatment

| Reactor Type | Microbial Culture | Inlet 4-CP Concentration (mg/L) | HRT | Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Packed Bed Reactor | Acclimated Sludge | 246.7 | 2.5 - 12.4 h | 70.8 - 96.1 | researchgate.net |

| Packed Bed Reactor | Immobilized Bacillus subtilis | 500 | Not specified | 99.23 | deu.edu.tr |

| Upflow Anaerobic Fixed-Bed Reactor | Mixed Anaerobic Culture | 10 | 2.5 d | >99 | researchgate.net |

| Upflow Anaerobic Fixed-Bed Reactor | Mixed Anaerobic Culture | 100 | 5 d | 58 | researchgate.netnih.gov |

| Upflow Anaerobic Sludge Blanket | Anaerobic Granular Sludge | 40 | 12 h | 88.3 | nih.gov |

The efficiency of bioreactors is highly dependent on the microbial populations within them. Acclimation and immobilization are two key strategies to enhance the performance and stability of these microbial cultures.

Acclimation is the process of gradually adapting microorganisms to a toxic compound like 4-chlorophenol. Studies have shown that the acclimation strategy significantly influences the degradation activity. A "variable time" strategy, where the reaction time is extended until a certain removal efficiency is achieved, has been found to produce a microbial community with higher specific activity compared to a "fixed time" strategy. nih.gov The source of the inoculum also plays a crucial role, with activated sludge from municipal wastewater treatment plants showing higher initial bacterial diversity and better adaptability. nih.gov During acclimation to an initial 4-CP concentration of 50 mg/L, the degradation time was reduced from 40 hours to 50 minutes after 10 cycles. mdpi.com

Immobilization involves entrapping or attaching microorganisms to a solid support, which can protect them from harsh environmental conditions and prevent washout from the reactor. Calcium alginate is a commonly used material for cell entrapment. researchgate.net Studies have demonstrated that immobilizing chlorophenol-degrading microorganisms in carrageenan-chitosan gels can lead to higher bioactivity compared to free cells. The addition of chitosan (B1678972) to the gelling agent improves the mechanical strength and thermal stability of the carrageenan gel. Another approach is the adsorptive immobilization of bacteria, such as Alcaligenes sp. A 7-2, onto granular clay, which has been shown to be effective for degrading 4-chlorophenol in soil.

Environmental Factors Influencing Biodegradation Efficiency of Chlorophenolates (e.g., pH, Temperature, Salinity)

The efficiency of microbial degradation of this compound is significantly influenced by various environmental factors.

pH: The optimal pH for the biodegradation of 4-chlorophenol is generally in the neutral to slightly alkaline range. One study found the optimal pH to be 7.5 for the co-metabolic degradation of 4-CP by photosynthetic bacteria. nih.gov Another study on the degradation by Stenotrophomonas sp. reported improved degradation in alkaline conditions (pH 7.5–10.0), with an optimal pH of 9.0, while acidic conditions (pH 4.0–6.5) were inhibitory. Research on aerobic granules showed that acidic pHs decreased the specific degradation rate to a greater extent (67% to 99%) than basic pHs (34% to 80%). nih.gov

Temperature: Temperature plays a crucial role in the enzymatic activities of microorganisms. The optimal temperature for 4-CP biodegradation has been reported to be around 30°C. For instance, the co-metabolic degradation by photosynthetic bacteria was optimal at 30°C, with a dramatic decrease in removal at temperatures approaching 40°C. nih.gov Similarly, the degradation of 4-CP by Arthrobacter chlorophenolicus A6 was optimized at 29.6°C. However, some microorganisms exhibit tolerance to lower temperatures. The A6L strain of A. chlorophenolicus was able to degrade 200-300 µg/mL of 4-chlorophenol at 5°C. nih.gov

Salinity: The presence of salts can affect the metabolic activity of microorganisms. The biodegradation of 4-CP has been shown to occur over a range of salinities. For example, photosynthetic bacteria were able to achieve biodegradation at salinities ranging from 0 to 3.0% NaCl (w/v). nih.gov A study on a moderately halophilic bacterial consortium found that the optimal degradation of 4-chlorophenol occurred at a NaCl concentration of 50 g/L. However, high salt concentrations can be inhibitory. Another study observed that low concentrations of NaCl (100 mg/L) slightly inhibited the reduction of organics, phosphate, and ammonium, although 4-CP was still effectively degraded. nih.gov

Table 3: Optimal Environmental Conditions for 4-Chlorophenol Biodegradation

| Microorganism/System | Optimal pH | Optimal Temperature (°C) | Optimal Salinity | Reference |

|---|---|---|---|---|

| Photosynthetic Bacteria | 7.5 | 30 | 0-3.0% NaCl | nih.gov |

| Stenotrophomonas sp. | 9.0 | 32 | - | |

| Arthrobacter chlorophenolicus A6 | 7.5 | 29.6 | - | |

| Moderately Halophilic Bacterial Consortium | - | - | 50 g/L NaCl | |

| Aerobic Granules | - | - | - | nih.gov |

Adsorption and Separation Technologies for Sodium 4 Chlorophenolate Removal

Development of Adsorbent Materials for Chlorophenolate Capture

The selection and development of adsorbent materials are central to the efficiency of capturing sodium 4-chlorophenolate. Research has focused on materials with high surface area, specific surface chemistry, and structural properties that favor the adsorption of chlorophenolic compounds.

Activated Carbon and Modified Activated Carbon Systems (e.g., Amine-Functionalized)

Activated carbon is a widely utilized adsorbent due to its high porosity and large surface area. Its performance in adsorbing 4-chlorophenol (B41353), the acidic form of this compound, has been extensively studied. The adsorption capacity of activated carbon derived from Jatropha seed husks has been reported to be as high as 333.33 mg/g. researchgate.net The effectiveness of activated carbon is influenced by factors such as contact time, adsorbent dosage, and the initial concentration of the pollutant. researchgate.net

To enhance the adsorption capabilities of activated carbon, surface modification has been explored. One such modification involves functionalizing the activated carbon with amine groups. This modification can significantly increase the adsorption capacity. For instance, powdered activated carbon modified with amine groups has demonstrated a maximum adsorption capacity of 316.1 mg/g for 4-chlorophenol. nih.govresearchgate.net The introduction of amine groups can alter the surface chemistry of the activated carbon, potentially increasing its affinity for chlorophenols. Studies have shown that such modified adsorbents can be highly efficient, with optimal removal conditions identified at a specific pH, contact time, and adsorbent dosage. nih.govresearchgate.net Furthermore, these amine-functionalized activated carbons have shown excellent potential for reuse over multiple cycles. nih.govresearchgate.net Molecular simulations have also been employed to understand the influence of various functional groups, including amine groups, on the adsorption of 4-chlorophenol on activated carbon at a molecular level. cetjournal.it

Graphene Oxide and Nanocomposite Adsorbents

Graphene oxide (GO) has emerged as a promising adsorbent for organic pollutants due to its unique two-dimensional structure, large surface area, and abundance of oxygen-containing functional groups. These functional groups can facilitate the adsorption of 4-chlorophenol through hydrogen bonding interactions. researchgate.net Studies have shown that GO can effectively remove 4-chlorophenol from water, with removal efficiencies being influenced by the specific form of the graphene material. nih.gov For instance, in some applications, graphene oxide has demonstrated higher efficiency in adsorption compared to graphite (B72142) oxide. nih.gov

The performance of GO can be further enhanced by incorporating it into nanocomposites. For example, an acid-activated eggshell/graphene oxide composite has been developed for the removal of 2,4,6-trichlorophenol (B30397), a related compound. rsc.org Such composites can exhibit rapid adsorption kinetics and high removal efficiencies. rsc.org The large surface area of GO is a significant factor in its high adsorption capacity for various organic pollutants. mdpi.com The adsorption capacity of GO for phenolic compounds can be significantly higher than that of other adsorbents. mdpi.com

Clay Minerals and Acid-Activated Composites (e.g., Montmorillonite)

Clay minerals, such as montmorillonite (B579905), are naturally occurring and low-cost materials that have been investigated for the removal of organic pollutants. Their layered structure and cation exchange capacity make them suitable candidates for adsorption applications. researchgate.net However, the adsorption capacity of raw clay minerals for certain organic compounds can be limited.

To improve their performance, clay minerals can be modified through processes like acid activation. Acid activation of montmorillonite can increase its specific surface area and pore volume by altering its structure, which in turn can enhance its adsorption capacity for pollutants. mdpi.comtees.ac.uk Surfactant-modified montmorillonite has also been shown to be an effective adsorbent for 4-chlorophenol, with the adsorption capacity being influenced by the type and loading of the surfactant. researchgate.net The sorption uptake of 4-chlorophenol was found to increase with increasing surfactant loading up to 150% of the cation exchange capacity of the clay. researchgate.net

Adsorption Isotherms and Kinetic Modeling of Chlorophenolate Uptake

To understand and optimize the adsorption process of this compound, it is crucial to study the equilibrium and kinetics of the adsorption. Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. Kinetic models, on the other hand, describe the rate of adsorbate uptake.

The Langmuir and Freundlich isotherm models are commonly used to analyze the adsorption equilibrium data. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. nih.gov For the adsorption of 4-chlorophenol on activated carbon, both models have been applied, with some studies indicating that the Langmuir model provides a better fit, suggesting monolayer adsorption. researchgate.net In other cases, the Freundlich isotherm has been found to be more suitable. nih.gov

The kinetics of adsorption are often analyzed using the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption. For the adsorption of 4-chlorophenol on various adsorbents, the pseudo-second-order model has frequently been found to provide a better fit to the experimental data, indicating that chemisorption may be the dominant mechanism. mdpi.comnih.gov

| Adsorbent | Isotherm Model | Parameters | Reference |

|---|---|---|---|

| Activated Carbon (from Jatropha seed husks) | Langmuir | Q0 = 333.33 mg/g, KL = 0.04 L/mg | researchgate.net |

| Amine-Functionalized Activated Carbon | Not Specified | Max. Adsorption Capacity = 316.1 mg/g | nih.govresearchgate.net |

| HDTMA-Modified Montmorillonite | Freundlich | KF and n values reported in study | researchgate.net |

| TTAB-Modified Montmorillonite | Freundlich | KF and n values reported in study | researchgate.net |

| Adsorbent | Kinetic Model | Parameters | Reference |

|---|---|---|---|

| Powdered Activated Carbon | Pseudo-second-order | Model fitted well with experimental data | nih.gov |

| Graphene Oxide | Pseudo-second-order | Model fitted well with experimental data | mdpi.com |

| HDTMA-Modified Montmorillonite | Pseudo-second-order | Model well described the sorption process | researchgate.net |

| TTAB-Modified Montmorillonite | Pseudo-second-order | Model well described the sorption process | researchgate.net |

Breakthrough Behavior Studies in Continuous Adsorption Systems

While batch studies provide valuable information on adsorption equilibrium and kinetics, continuous adsorption systems, such as fixed-bed columns, are more practical for large-scale applications. Breakthrough behavior studies are essential for designing and operating these systems effectively. The breakthrough curve shows the concentration of the adsorbate in the effluent as a function of time or volume of treated solution.

In a study on the continuous adsorption of 4-chlorophenol using a nano graphene oxide (NGO) fixed-bed column, several factors were found to influence the breakthrough behavior. semanticscholar.orgfao.org These include:

Influent concentration: Higher influent concentrations lead to a faster saturation of the adsorbent bed and a shorter breakthrough time. semanticscholar.org

Bed depth: Increasing the bed depth provides more adsorbent material and a longer contact time, resulting in a longer breakthrough time and a higher volume of treated effluent. semanticscholar.org

Flow rate: A lower flow rate allows for more time for the adsorbate to diffuse into the pores of the adsorbent, leading to a higher removal efficiency and a delayed breakthrough. semanticscholar.org

The experimental data from such studies can be modeled using various theoretical models, such as the Thomas and Yoon-Nelson models, to predict the breakthrough curves and determine the design parameters for the column. semanticscholar.orgfao.org In the case of 4-chlorophenol adsorption on NGO, both the Thomas and Yoon-Nelson models were found to be suitable for predicting the breakthrough behavior. semanticscholar.org The maximum adsorption capacity of NGO in this continuous system was found to be 145.2 mg/g under specific conditions of low influent concentration, low flow rate, and high bed depth. semanticscholar.orgfao.org

Regeneration and Reusability of Adsorbent Materials

The economic viability of an adsorption process is greatly enhanced if the adsorbent can be regenerated and reused for multiple cycles. Various regeneration methods have been investigated for adsorbents saturated with chlorophenols, including thermal, chemical, and ultrasound-assisted techniques.

Thermal regeneration is a common method for activated carbon, where high temperatures are used to desorb and decompose the adsorbed organic compounds. feeco.com However, this process can be energy-intensive and may lead to some loss of the adsorbent material. feeco.com

Chemical regeneration involves washing the spent adsorbent with a suitable solvent to desorb the adsorbate. For activated carbon saturated with 4-chlorophenol, a mixture of sodium hydroxide (B78521) and ethyl alcohol has been shown to be an effective regenerating solution. nih.gov The choice of solvent is critical and depends on the nature of the adsorbate and adsorbent. rsc.org

Ultrasound-assisted regeneration is an emerging technique that uses the energy of ultrasonic waves to enhance the desorption process. In a study on powdered activated carbon saturated with 4-chlorophenol, ultrasound-assisted regeneration in a solution of sodium hydroxide and ethyl alcohol achieved a regeneration efficiency of up to 86.81%. nih.gov